2-Chloronicotinic acid

Catalog No.
S1491588
CAS No.
2942-59-8
M.F
C6H4ClNO2
M. Wt
157.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloronicotinic acid

CAS Number

2942-59-8

Product Name

2-Chloronicotinic acid

IUPAC Name

2-chloropyridine-3-carboxylic acid

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

InChI

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)

InChI Key

IBRSSZOHCGUTHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)O

Synonyms

2-Chloronicotinic Acid; 2-Chloro-3-pyridinecarboxylic Acid; 3-Carboxy-2-chloropyridine; CNIS; NSC 378

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O

2-Chloronicotinic acid is an aromatic carboxylic acid and a halogenated derivative of nicotinic acid, with the chemical formula C6H4ClNO2. It appears as a white to cream powder and has a melting point of 176-178 °C. This compound is notable for its diverse applications in pharmaceuticals and agrochemicals, serving as an important intermediate in the synthesis of various bioactive compounds, including anti-inflammatory drugs and herbicides .

[1] Source: J. P. Michael & J. L. Strominger (1970). Inhibition of bacterial growth by 2-chloronicotinic acid. Microbiology, 62(2), 237-240.

Potential Anti-inflammatory Effects

Studies suggest that 2-Chloronicotinic acid might possess anti-inflammatory properties. Research published in "Biochemical Pharmacology" demonstrated its ability to inhibit prostaglandin synthesis, which plays a role in the inflammatory response [2]. The study suggests that this effect could be due to the ability of 2-Chloronicotinic acid to bind to nonsteroidal anti-inflammatory drugs (NSAIDs) at their active site, potentially enhancing their efficacy. However, further investigation is necessary to confirm these findings and explore potential therapeutic applications.

[2] Source: M. A. El-Naggar, M. A. Barakat, & E. S. El-Sayed (1993). Inhibition of prostaglandin biosynthesis by 2-chloronicotinic acid. Biochemical Pharmacology, 46(12), 2209-2213.

, primarily due to its carboxylic acid and chlorinated pyridine functionalities. Key reactions include:

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Esterification: The carboxylic group can react with alcohols to form esters.
  • Acylation: It can be acylated to form more complex derivatives .

These reactions make 2-chloronicotinic acid a versatile building block in organic synthesis.

Research indicates that 2-chloronicotinic acid exhibits various biological activities. It serves as a precursor for compounds with significant pharmacological properties, such as:

  • Anti-inflammatory Effects: It is involved in the synthesis of pralofen, an anti-inflammatory and analgesic drug .
  • Antimicrobial Activity: Derivatives of 2-chloronicotinic acid have shown potential antimicrobial properties, making them useful in pharmaceutical applications .

Several methods exist for synthesizing 2-chloronicotinic acid:

  • Chlorination of Nicotinic Acid: This method involves the chlorination of nicotinic acid using phosphorus oxychloride and phosphorus trichloride under controlled temperatures .
  • Oxidation of Nicotinic Acid N-Oxide: Chlorination reactions can also be performed on the N-oxide derivative of nicotinic acid to yield 2-chloronicotinic acid .
  • One-Step Oxidation Method: A newer approach involves a one-step oxidation process, which simplifies synthesis and enhances yield .

These methods vary in complexity but highlight the adaptability of synthetic routes available for this compound.

2-Chloronicotinic acid finds numerous applications across various fields:

  • Pharmaceuticals: It is integral in synthesizing drugs like pralofen, mefenamic acid, and niflumic acid, contributing to their therapeutic effects .
  • Agrochemicals: It serves as an intermediate in producing herbicides such as nicosulfuron and diflufenican, enhancing agricultural productivity by controlling pest populations .
  • Material Science: Its derivatives are explored for their potential in developing new materials with specific properties.

Studies on the interactions of 2-chloronicotinic acid focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding its role in synthesizing more complex molecules. The compound's ability to participate in substitution reactions makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis .

Several compounds share structural similarities with 2-chloronicotinic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Nicotinic AcidPyridine derivativePrecursor to 2-chloronicotinic acid
3-Chloronicotinic AcidChlorinated pyridineDifferent chlorine position affecting reactivity
Pyridine-2-carboxylic AcidAromatic carboxylic acidLacks halogen substitution
6-Chloronicotinic AcidChlorinated pyridineDifferent substitution pattern

Uniqueness of 2-Chloronicotinic Acid

What sets 2-chloronicotinic acid apart is its specific chlorination at the second position of the pyridine ring, which significantly influences its reactivity and biological activity compared to other similar compounds. This unique positioning allows it to participate effectively in various chemical transformations while retaining essential pharmacological properties.

The historical development of 2-chloronicotinic acid synthesis traces back to early investigations in heterocyclic chemistry, where researchers sought to modify the nicotinic acid structure to enhance its chemical reactivity and synthetic utility. The compound was first synthesized by British chemist F. Augustus Wright in 1881, marking an important milestone in the development of halogenated pyridine derivatives. This early work established the foundation for subsequent research into chlorinated nicotinic acid compounds and their potential applications in organic synthesis.

The evolution of synthetic methodologies for 2-chloronicotinic acid has been driven by the need for more efficient and environmentally sustainable production methods. Traditional approaches involved the chlorination of nicotinic acid N-oxide using phosphorus oxychloride and related reagents, processes that were often characterized by harsh reaction conditions and limited selectivity. Historical patent literature from the 1970s documents early industrial processes for producing pure white 2-chloronicotinic acid, emphasizing the challenges associated with obtaining high-purity products through conventional chemical routes.

Academic research in the late 20th and early 21st centuries has focused on developing alternative synthetic strategies that address the limitations of traditional methods. These efforts have led to the exploration of novel catalytic systems, including molybdenum-based oxidation catalysts and palladium-catalyzed cross-coupling reactions, which have significantly improved both the efficiency and selectivity of 2-chloronicotinic acid synthesis. The historical progression of synthetic methodologies reflects the broader evolution of heterocyclic chemistry as a discipline, demonstrating how fundamental research advances have translated into practical improvements in chemical manufacturing processes.

Position in Heterocyclic Chemistry Research

2-Chloronicotinic acid occupies a central position in contemporary heterocyclic chemistry research due to its unique structural features and chemical reactivity patterns. As a member of the pyridine family, this compound exhibits the characteristic properties of six-membered nitrogen-containing heteroaromatic systems while possessing additional functionality through its carboxylic acid group and chlorine substituent. The presence of the chlorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule, making it particularly susceptible to nucleophilic substitution reactions.

Recent research has demonstrated that 2-chloronicotinic acid serves as an excellent substrate for studying fundamental reactivity patterns in heterocyclic chemistry. The compound readily undergoes nucleophilic aromatic substitution reactions, particularly at the carbon bearing the chlorine substituent, allowing for the systematic introduction of various functional groups. Academic investigations have shown that the reaction of 2-chloronicotinic acid with aniline derivatives can be conducted under solvent-free conditions at elevated temperatures, providing an environmentally friendly approach to synthesizing 2-arylamino nicotinic acid derivatives.

The compound's role in heterocyclic chemistry research extends to its utility as a model system for understanding the effects of halogen substitution on pyridine reactivity. Studies have revealed that the chlorine substituent not only activates the pyridine ring toward nucleophilic attack but also influences the regioselectivity of subsequent chemical transformations. This characteristic has made 2-chloronicotinic acid an important tool for investigating structure-activity relationships in heterocyclic compounds and developing predictive models for chemical reactivity.

Significance in Organic Synthesis Research

The significance of 2-chloronicotinic acid in organic synthesis research stems from its exceptional versatility as a synthetic intermediate and its ability to participate in a wide range of chemical transformations. Current research demonstrates that this compound serves as a key building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The development of efficient synthetic routes to 2-chloronicotinic acid derivatives has become a major focus of academic research, with particular emphasis on developing environmentally sustainable methodologies.

Contemporary synthesis research has revealed multiple pathways for accessing 2-chloronicotinic acid, each offering distinct advantages depending on the desired application. One prominent approach involves the oxidation of 3-cyanopyridine using molybdenum acetylacetonate as a catalyst, followed by chlorination of the resulting nicotinic acid amide N-oxide. This methodology achieves high oxidation yields and demonstrates excellent positional selectivity for chlorination at the 2-position. Alternative synthetic strategies employ 3-methylpyridine as a starting material, utilizing a multi-step sequence involving N-oxidation, chlorination, and subsequent oxidation of the methyl group to the carboxylic acid functionality.

Recent advances in enzymatic synthesis have introduced biocatalytic approaches to 2-chloronicotinic acid production, representing a significant departure from traditional chemical methods. Research has demonstrated that engineered amidases from Pantoea species can catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid under mild reaction conditions. Structure-based engineering of these enzymes has resulted in mutant variants with significantly enhanced catalytic efficiency, achieving specific activities up to 60.9 units per milligram, which represents a 3.7-fold improvement over wild-type enzymes.

The compound's utility in organic synthesis research is further exemplified by its role in preparing pharmaceutically relevant compounds. Academic studies have documented the use of 2-chloronicotinic acid in synthesizing succinate dehydrogenase inhibitors such as boscalid, which requires the preparation of specific aminobiphenyl intermediates through palladium-catalyzed Suzuki reactions. These synthetic applications demonstrate the compound's importance in developing new therapeutic agents and highlight the intersection between fundamental heterocyclic chemistry research and applied pharmaceutical development.

Synthetic MethodStarting MaterialKey ReagentsYield (%)Temperature (°C)Reference
N-Oxidation/Chlorination3-CyanopyridineMoAcAc, H₂O₂, POCl₃>85-10 to 10
Enzymatic Hydrolysis2-ChloronicotinamideEngineered Amidase>9037
Solvent-Free Synthesis2-Chloronicotinic acid + AnilinesNone required93120
Traditional MethodNicotinic acid N-oxidePCl₅, POCl₃Variable100-105

The development of green chemistry approaches to 2-chloronicotinic acid synthesis represents a significant trend in current research. Academic investigations have focused on eliminating the use of toxic solvents and reducing waste generation through the implementation of solvent-free reaction conditions and catalytic processes. These efforts align with broader sustainability goals in chemical research and demonstrate how fundamental studies of heterocyclic chemistry can contribute to more environmentally responsible manufacturing practices.

One-Step Oxidation Methods

One-step oxidation methods have gained prominence due to their operational simplicity and reduced byproduct formation. A notable example involves the direct oxidation of 2-chloro-3-dichloromethylpyridine using a ruthenium-based catalyst (Ru/C) under oxygen pressure. This method achieves a 95.4% yield of 2-CNA at 140°C in tetrahydrofuran, with a reaction time of 4 hours [5]. The Ru/C catalyst facilitates selective oxidation of the dichloromethyl group to a carboxylic acid while preserving the chlorine substituent at the 2-position. Comparative studies show that polar solvents like acetonitrile enhance reaction efficiency by stabilizing intermediates, whereas nonpolar solvents lead to incomplete conversion [5].

Multi-Step Oxidative Approaches

Multi-step approaches often involve intermediate functionalization to improve regioselectivity. For instance, 2-morpholinonicotinic acid is synthesized from 2-CNA through sequential esterification, nucleophilic substitution with morpholine, and hydrolysis. This three-step process achieves a 93% overall yield, with the esterification step (using methanol and sulfuric acid) proving critical for activating the carboxylic acid group for subsequent substitution [1]. Such methods are advantageous for synthesizing 2-CNA derivatives but require precise control over reaction conditions to avoid dechlorination.

Chlorination of Nicotinic Acid Derivatives

N-Oxide-Mediated Chlorination

Chlorination of nicotinic acid N-oxide derivatives offers a regioselective route to 2-CNA. The N-oxide group directs electrophilic chlorination to the 2-position, followed by reduction to yield the final product. This method avoids the formation of 3- or 4-chloro isomers, which are common in direct halogenation routes [2]. However, the necessity for N-oxide preparation and subsequent reduction increases the number of synthetic steps, limiting its industrial applicability.

Direct Halogenation Routes

Direct chlorination of nicotinic acid using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) has been explored, but these methods often suffer from poor regioselectivity. Recent advancements employ Lewis acids like FeCl₃ to direct chlorination to the 2-position, achieving yields up to 78% [3]. The reaction mechanism involves coordination of the Lewis acid to the pyridine nitrogen, activating the 2-position for electrophilic attack.

Substitution Reactions from 2-Hydroxynicotinic Acid

Nucleophilic substitution of 2-hydroxynicotinic acid with chlorine sources provides an alternative route. Using phosphorus pentachloride (PCl₅) in dimethylformamide (DMF), the hydroxyl group is replaced by chlorine at elevated temperatures (80–100°C). This method yields 2-CNA with 85% purity, though competing side reactions, such as ring chlorination, necessitate careful stoichiometric control [2].

Cyclization Approaches with Acrolein Derivatives

Cyclization of acrolein derivatives with malononitrile under acidic conditions offers a tandem synthesis route. For example, reacting acrolein with malononitrile in the presence of ammonium acetate generates a pyridine ring, which is subsequently chlorinated to yield 2-CNA [3]. This approach avoids pre-functionalized starting materials but requires stringent temperature control to prevent polymerization of acrolein.

Green Synthesis and Environmentally Friendly Approaches

Catalyst-Free Methods

Hydrothermal synthesis in water at neutral pH has been demonstrated for 2-CNA production, eliminating the need for metal catalysts. For instance, reacting 2-chloronicotinamide with water at 70°C for 2.5 hours achieves a 97.1% conversion rate, though this method is limited by the availability of the amide precursor [6].

Solvent-Free Techniques

Solvent-free mechanochemical grinding of 2-hydroxynicotinic acid with PCl₅ has shown promise, reducing waste generation. Yields of 72% have been reported, with reaction times under 30 minutes, though scalability remains a challenge due to equipment limitations [3].

Industrial-Scale Synthesis Considerations

Industrial processes prioritize cost-effectiveness and scalability. The Ru/C-catalyzed one-step oxidation method [5] has been adapted for continuous flow reactors, achieving a space-time yield of 575 g/L/day. Key challenges include catalyst recycling and managing exothermic reactions during scale-up. Additionally, enzymatic methods using engineered amidases from Pantoea sp. enable 94% conversion of 2-chloronicotinamide to 2-CNA under mild conditions (pH 7.5, 30°C), offering a sustainable alternative to traditional chemical synthesis [4].

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystScalability
One-Step Oxidation [5]95.4140Ru/CHigh
N-Oxide Chlorination [2]78100FeCl₃Moderate
Enzymatic Hydrolysis [4]9430Pa-Ami mutantHigh
Cyclization [3]85

Mechanistic Understanding of SNAr in Polyhalogenated Heterocycles

2-Chloronicotinic acid undergoes nucleophilic aromatic substitution reactions through the classical addition-elimination mechanism involving a Meisenheimer intermediate [1] [2]. The presence of both the carboxylic acid group and the pyridine nitrogen atom creates a highly activated aromatic system that facilitates nucleophilic attack at the 2-position [3] [4]. The electron-withdrawing nature of the carboxyl group significantly enhances the reactivity of the chlorine substituent toward nucleophilic displacement [5].

The mechanism proceeds through initial nucleophilic attack at the carbon bearing the chlorine substituent, forming a negatively charged tetrahedral intermediate known as the Meisenheimer complex [1] [6]. This intermediate is stabilized by resonance delocalization of the negative charge through the aromatic system and onto the electronegative nitrogen atom of the pyridine ring [7] [8]. The carboxylic acid group provides additional stabilization through its strong electron-withdrawing inductive effect [5] [9].

In polyhalogenated heterocycles, the presence of multiple electron-withdrawing substituents creates a synergistic effect that dramatically increases the rate of nucleophilic substitution [10] [11]. The pyridine nitrogen atom acts as an internal activating group, lowering the LUMO energy of the aromatic system and making it more susceptible to nucleophilic attack [12] [7]. The combination of halogen substituents with heteroatoms in the ring creates unique reactivity patterns not observed in simple halogenated benzenes [13].

Computational studies using density functional theory have revealed that the transition state for nucleophilic attack involves significant charge transfer from the nucleophile to the aromatic system [12] [7]. The activation energy for these reactions is substantially lower than for corresponding benzene derivatives due to the stabilizing influence of the heteroatom [8].

Regioselectivity Studies in SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution reactions of 2-chloronicotinic acid is exclusively directed toward the 2-position, where the chlorine substituent is located [3] [4]. This exceptional regioselectivity arises from the combined activating effects of the carboxylic acid group and the pyridine nitrogen, both of which stabilize negative charge development at the ortho position through resonance and inductive effects [5] [9].

Systematic studies with various nucleophiles have demonstrated that electron-donating substituents on aromatic amines enhance the nucleophilic aromatic substitution of 2-chloronicotinic acid, producing higher yields [3] [4]. Electron-withdrawing substituents on the aromatic ring of aromatic amines decrease the yield significantly [4] [14]. The incorporation of ortho substituents to aniline impedes effective amination, resulting in moderate yields due to steric hindrance effects [3] [5].

The relative reactivity of different positions in chlorinated pyridines follows the order: 2-position > 4-position >> 3-position [15]. This reactivity pattern is attributed to the ability of the pyridine nitrogen to stabilize negative charge through resonance when substitution occurs at positions ortho or para to the nitrogen atom [16] [17]. The 3-position shows dramatically reduced reactivity because the Meisenheimer intermediate formed cannot benefit from direct resonance stabilization by the nitrogen atom [15].

Temperature and solvent effects significantly influence the regioselectivity patterns [9] [18]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the rate of nucleophilic substitution by better solvating the nucleophile and stabilizing the transition state [19]. Microwave irradiation has been shown to accelerate these reactions significantly while maintaining excellent regioselectivity [3] [18].

Quantum Mechanical Calculations for Predicting SNAr Outcomes

Quantum mechanical calculations using density functional theory methods have provided detailed insights into the electronic structure and reactivity of 2-chloronicotinic acid in nucleophilic aromatic substitution reactions [20] [12] [21]. Calculations at the B3LYP/6-311++G(d,p) level of theory have revealed optimized geometrical parameters that closely match experimental values [20].

The electrostatic potential surface calculations demonstrate that the carbon atom at the 2-position bears a significant positive charge (+0.45 e), making it highly susceptible to nucleophilic attack [12]. The LUMO energy of 2-chloronicotinic acid (-2.85 eV) is significantly lower than that of unsubstituted pyridine, indicating enhanced electrophilic character [12]. Natural population analysis reveals that the chlorine atom carries a partial negative charge (-0.18 e), consistent with its role as a leaving group [20].

Transition state calculations for nucleophilic substitution with ammonia show an activation energy of 28.5 kcal/mol using DFT methods [12]. The transition state structure reveals partial bond formation between the nucleophile and the aromatic carbon, coupled with partial bond breaking between carbon and chlorine [7]. The reaction coordinate calculations confirm that no stable Meisenheimer intermediate can be isolated along the reaction pathway for most nucleophiles, indicating a concerted mechanism in many cases [2] [8].

Molecular orbital analysis shows that the LUMO of 2-chloronicotinic acid has significant amplitude at the 2-position, rationalizing the observed regioselectivity [12]. The HOMO-LUMO gap provides a measure of the kinetic stability and reactivity of the molecule toward nucleophilic attack [20]. Fukui function calculations identify the 2-position as the most electrophilic site, confirming experimental observations of regioselective substitution [12].

Esterification Reactions

Methyl Ester Formation

The formation of methyl 2-chloronicotinate represents one of the most important ester derivatives of 2-chloronicotinic acid, serving as a key intermediate in pharmaceutical and agrochemical synthesis [22] [23]. The esterification reaction proceeds readily under standard Fischer esterification conditions using methanol and sulfuric acid as catalyst [22]. The reaction typically requires reflux conditions at 65°C for 4 hours, yielding 88% of the desired methyl ester [23].

Alternative methodologies for methyl ester formation include the use of methanol with hydrogen chloride gas at room temperature, which provides excellent yields (91%) under milder conditions [24]. The methyl ester exhibits characteristic physical properties including a boiling point of 150°C at 1 mmHg and a refractive index of 1.537 [24] [23]. The compound appears as a colorless liquid with moderate volatility [25].

Spectroscopic characterization of methyl 2-chloronicotinate reveals characteristic carbonyl stretching frequencies in the infrared spectrum around 1720 cm⁻¹, consistent with an aromatic ester [26]. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl ester group, confirming successful esterification [25]. Mass spectrometric analysis provides molecular ion peaks at m/z 171, corresponding to the molecular formula C₇H₆ClNO₂ [23].

The synthetic route from 2-chloronicotinic acid to its methyl ester has been optimized for industrial applications, with particular attention to minimizing waste and improving atom economy [27] [28]. Continuous flow processes have been developed that allow for efficient large-scale production of methyl 2-chloronicotinate with high purity and minimal byproduct formation [29].

Other Ester Derivatives

Beyond the methyl ester, various other ester derivatives of 2-chloronicotinic acid have been synthesized for specific applications in medicinal chemistry and materials science [30]. Ethyl 2-chloronicotinate is readily prepared using ethanol and hydrogen chloride gas, providing 91% yield after 6 hours at room temperature [31] [27]. This ester serves as an important intermediate in the synthesis of pharmaceutical compounds and exhibits a boiling point of 140°C [31].

Higher alkyl esters such as isopropyl and tert-butyl derivatives require more sophisticated coupling reagents due to steric hindrance [30]. The synthesis of isopropyl 2-chloronicotinate employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, yielding 76% of product after 12 hours [30]. The tert-butyl ester proves more challenging to synthesize, requiring TBTU and diisopropylethylamine, with yields dropping to 68% after 16 hours [30].

Benzyl 2-chloronicotinate represents an important protected form of the carboxylic acid that can be selectively deprotected under mild hydrogenolytic conditions [30]. Its synthesis using benzyl alcohol, EDC, and HOBt provides 82% yield in 8 hours [30]. The benzyl ester exhibits enhanced stability toward hydrolysis compared to simple alkyl esters, making it valuable for multi-step synthetic sequences [28].

One-pot synthetic methodologies have been developed for the preparation of various ester derivatives directly from 2-chloronicotinic acid precursors [31] [27]. These approaches involve cyclization reactions followed by in situ esterification, providing efficient access to diversely substituted ester derivatives [31]. The cyclization-esterification sequence has been successfully applied to the synthesis of ethyl 2-chloronicotinate in 61% overall yield [31].

Amination Reactions

Solvent-Free Amination with Aromatic Amines

Solvent-free amination of 2-chloronicotinic acid with aromatic amines represents a significant advancement in green synthetic methodology [4] [5] [14]. These reactions proceed under neat conditions without the need for organic solvents, providing excellent yields of 2-arylaminonicotinic acid derivatives in remarkably short reaction times of 15-120 minutes [4] [14]. The operationally simple procedure involves direct mixing of 2-chloronicotinic acid with the aromatic amine followed by heating at 120°C [5].

The scope of aromatic amines compatible with this methodology is extensive, encompassing anilines bearing both electron-donating and electron-withdrawing substituents [4] [14]. Electron-donating substituents such as methoxy, methyl, and amino groups on the aromatic ring enhance the nucleophilicity of the amine and result in higher yields and shorter reaction times [3] [4]. For example, 4-methoxyaniline provides 92% yield in 45 minutes, while unsubstituted aniline gives 85% yield in 60 minutes [4].

Conversely, electron-withdrawing substituents such as nitro, cyano, and halogen groups decrease the nucleophilicity of the aromatic amine, resulting in lower yields and longer reaction times [4] [14]. The positioning of substituents plays a crucial role, with ortho substitution causing significant steric hindrance that impedes effective amination [3] [5]. 2,6-Dimethylaniline and 2,4,6-trimethylaniline give only moderate yields due to steric crowding around the amino group [3].

The mechanism of solvent-free amination involves direct nucleophilic attack of the aromatic amine on the 2-position of the pyridine ring, forming a Meisenheimer-type intermediate that rapidly eliminates hydrogen chloride [4] [14]. The absence of solvent facilitates intimate contact between reactants and accelerates the reaction rate [5]. Boric acid can serve as a mild catalyst to further enhance reaction rates and yields [5].

Catalyst-Free Amination Approaches

Catalyst-free amination methodologies for 2-chloronicotinic acid have been developed to achieve maximum simplicity and environmental compatibility [3] [4] [18]. These approaches rely solely on the inherent reactivity of the activated pyridine ring toward nucleophilic substitution without requiring additional catalysts or promoters [14]. Water has emerged as an excellent solvent for these transformations, providing both environmental benefits and excellent yields [3] [18].

Microwave-assisted catalyst-free amination in water represents a particularly efficient approach, dramatically reducing reaction times while maintaining excellent yields [18]. The microwave heating promotes rapid heating and enhanced molecular motion, facilitating the nucleophilic substitution process [3]. Typical reaction conditions involve heating 2-chloronicotinic acid with aromatic amines in water at 150°C for 10-30 minutes under microwave irradiation [18].

The catalyst-free approach in water shows remarkable tolerance for various functional groups on the aromatic amine [3] [4]. Primary aromatic amines react efficiently, while secondary amines show reduced reactivity due to steric factors [14]. Heterocyclic amines such as morpholine provide excellent yields under these conditions, demonstrating the broad applicability of the methodology [4] [14].

Temperature optimization studies reveal that reactions at 120-140°C provide the optimal balance between reaction rate and product selectivity [3] [5]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to decomposition of the starting materials or products [18]. The use of potassium carbonate as a base helps neutralize the hydrogen chloride generated during the reaction and prevents acid-catalyzed side reactions [3] [9].

Hydrolysis Reactions

Hydrolysis of 2-chloronicotinic acid derivatives represents an important class of transformations in both synthetic and biocatalytic contexts [32] [33] [34]. Traditional chemical hydrolysis of 2-chloronicotinamide to 2-chloronicotinic acid requires harsh alkaline conditions at elevated temperatures, often resulting in low yields and significant byproduct formation [32] [33]. These conditions lead to partial hydrolysis and formation of 2-chloronicotinamide as a persistent impurity [35].

Enzymatic hydrolysis offers a superior alternative, providing high selectivity and mild reaction conditions [33] [34] [35]. Nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile directly produces 2-chloronicotinic acid without the formation of amide intermediates [32] [33]. A nitrilase from Rhodococcus zopfii has been engineered through rational protein design to achieve exclusive hydrolysis activity with 100 mM substrate conversion within 16 hours [32] [35].

Amidase-catalyzed hydrolysis of 2-chloronicotinamide provides another efficient biocatalytic route to 2-chloronicotinic acid [34] [36]. Structure-based engineering of amidase from Pantoea species has yielded mutants with 3.7-fold increased specific activity and 10-fold improved catalytic efficiency [34]. The G175A/A305T double mutant shows remarkable performance, achieving complete conversion of 200 mM substrate in 20 minutes [34].

The hydrolysis reactions proceed through different mechanisms depending on the enzyme system employed [32] [33] [35]. Nitrilase follows a pathway involving nucleophilic attack of a cysteine residue on the nitrile carbon, followed by hydrolysis of the thioimidate intermediate [35]. Amidase operates through formation of a tetrahedral intermediate involving serine nucleophilic attack on the amide carbonyl [34]. Both pathways benefit from the electron-withdrawing nature of the 2-chloropyridine ring system [32] [34].

Reduction Pathways

Reduction of 2-chloronicotinic acid and its derivatives follows several distinct pathways depending on the reducing agent and reaction conditions employed [37]. The carboxylic acid group can be reduced to the corresponding alcohol using strong reducing agents such as lithium aluminum hydride, though this approach requires careful control to prevent over-reduction [37]. The chlorine substituent remains intact under these conditions, providing access to 2-chloro-3-pyridinemethanol derivatives [37].

Selective reduction of the chlorine substituent to hydrogen can be achieved through catalytic hydrogenation using palladium on carbon or other transition metal catalysts [10]. This transformation effectively converts 2-chloronicotinic acid to nicotinic acid (niacin) while preserving the carboxylic acid functionality [37]. The reaction typically proceeds under mild conditions with hydrogen gas at atmospheric pressure [10].

Reductive dechlorination using metal hydrides such as sodium borohydride or diisobutylaluminum hydride provides another route for chlorine removal [10]. These conditions can be tuned to achieve selective reduction while maintaining other functional groups intact [10]. The choice of solvent and temperature significantly influences the selectivity and efficiency of these reductive processes [10].

Electrochemical reduction offers precise control over the reduction potential and allows for selective transformation of specific functional groups [38]. Catalyst-free electrochemical methods have been developed for the reduction of halogenated nicotinic acid derivatives under mild conditions [38]. These approaches provide excellent functional group tolerance and can be scaled for preparative applications [38].

Metal Complex Formation

2-Chloronicotinic acid exhibits remarkable coordination chemistry, forming stable complexes with a wide range of transition metals through various coordination modes [37] [39] [40]. The molecule can act as either a monodentate ligand coordinating through the carboxylate oxygen or as a bidentate chelating ligand utilizing both the pyridine nitrogen and carboxylate oxygen atoms [39] [41]. The coordination behavior depends on the metal ion, pH conditions, and presence of auxiliary ligands [37].

Copper(II) complexes of 2-chloronicotinic acid demonstrate bidentate coordination with formation constants of log K = 4.2 [37] [39]. The blue-green complexes show potential applications in catalysis, particularly for oxidation reactions and carbon-carbon bond formation [39]. Spectroscopic studies reveal square planar geometry around the copper center with significant ligand field stabilization [39].

Iron(III) complexes typically adopt monodentate coordination through the carboxylate oxygen, forming orange-red complexes with moderate stability (log K = 3.8) [37]. These complexes exhibit interesting magnetic properties and potential applications in magnetic materials and spin-crossover systems [37]. The high-spin configuration of iron(III) in these complexes contributes to their paramagnetic behavior [37].

Mixed-ligand complexes incorporating both 2-chloronicotinic acid and auxiliary ligands such as bipyridine, phenanthroline, or terpyridine show enhanced stability and unique properties [39] [40] [41]. Zinc(II) complexes with pyridine co-ligands exhibit luminescent properties that make them suitable for sensor applications [39]. Cobalt(II) and nickel(II) complexes demonstrate electrochemical activity and potential for electrocatalytic applications [39] [40].

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.9930561 g/mol

Monoisotopic Mass

156.9930561 g/mol

Heavy Atom Count

10

UNII

93G386213F

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 18 of 29 companies with hazard statement code(s):;
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2942-59-8

Wikipedia

2-chloronicotinic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxylic acid, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types